

Comparative analysis of 7-Chloro-2-methanesulfonyl-benzoxazole bioactivity

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Compound of Interest

Compound Name: 7-Chloro-2-methanesulfonyl-benzoxazole

CAS No.: 1357352-69-2

Cat. No.: B3235926

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An in-depth technical guide designed for medicinal chemists, chemical biologists, and drug development professionals evaluating benzoxazole scaffolds for library synthesis and target-directed probing.

Executive Summary

The benzoxazole core is a privileged heterocyclic scaffold in drug discovery, frequently acting as a bioisostere for purine bases (adenine and guanine) to enable critical non-covalent interactions with nucleic acids and nucleotide-binding proteins. Within this chemical space, **7-Chloro-2-methanesulfonyl-benzoxazole** (CAS 1357352-69-2) has emerged as a superior electrophilic building block.

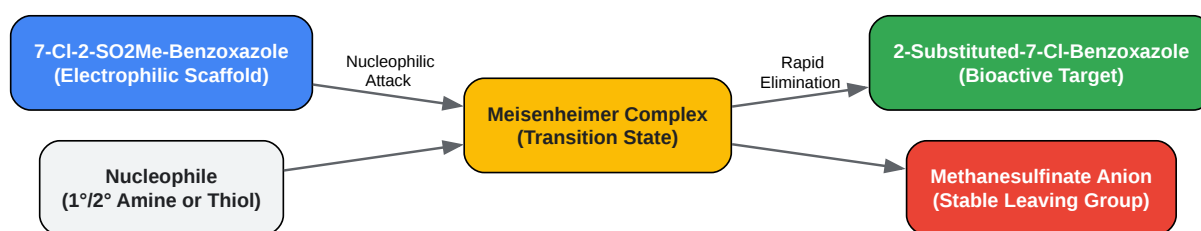
This guide provides a comparative analysis of **7-chloro-2-methanesulfonyl-benzoxazole** against traditional halogenated or thiol-based alternatives. By examining reaction kinetics, leaving-group thermodynamics, and downstream bioactivity, this document establishes a self-validating framework for utilizing this scaffold in the synthesis of bioactive libraries (e.g., antimicrobial and anticancer agents) and activity-based protein profiling (ABPP).

Mechanistic Causality: The Superiority of the 2-Methanesulfonyl Group

To synthesize bioactive 2-amino or 2-thio-substituted 7-chlorobenzoxazoles, researchers traditionally rely on Nucleophilic Aromatic Substitution (S_NAr). The choice of the leaving group at the C2 position dictates the harshness of the reaction conditions, which directly impacts the survival of complex, sensitive nucleophiles (e.g., functionalized diazepanes or peptide fragments).

Why the Methanesulfonyl (-SO₂Me) Group Outperforms Halogens (-Cl) and Thiols (-SH):

- **Electronic Activation:** The strong electron-withdrawing nature of the sulfonyl group highly polarizes the C2 carbon. This drastically lowers the activation energy required for the nucleophile to attack and form the Meisenheimer complex.
- **Thermodynamic Stability of the Leaving Group:** Upon elimination, the methanesulfinate anion (MeSO₂⁻) is expelled. Because it is a highly stable, weak conjugate base, it acts as an exceptional leaving group, driving the reaction forward irreversibly at room temperature .
- **Halogen Bonding at C7:** The presence of the chlorine atom at the 7-position alters the dipole moment of the benzoxazole ring and provides a vector for halogen bonding within enzymatic pockets, often improving the target binding affinity of the final compound .



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Fig 1: S_NAr mechanism demonstrating the thermodynamic efficiency of the methanesulfonyl leaving group.

Comparative Performance Data

When designing a synthetic route for a library of 7-chlorobenzoxazole derivatives (e.g., for screening against *Mycobacterium tuberculosis*), the choice of starting scaffold is critical. The table below summarizes the quantitative and qualitative performance differences between common precursors.

Performance Metric	7-Chloro-2-methanesulfonyl-benzoxazole	2,7-Dichloro-benzoxazole	7-Chloro-benzoxazole-2-thiol
Leaving Group	-SO ₂ Me (Methanesulfinatate)	-Cl (Chloride)	None (Requires prior oxidation to -SO ₂ R)
S _N Ar Reactivity	Extremely High	Moderate	Poor (Unreactive without activation)
Typical Conditions	Mild base (DIPEA), 25°C - 50°C, 2-4 hours	Strong base (NaH/K ₂ CO ₃), 80°C - 100°C, 12+ hours	Multi-step: Oxidation (mCPBA), then S _N Ar
Yield (Primary Amines)	> 85%	50% - 70%	Variable (Due to multi-step losses)
Chemoselectivity	Excellent (Tolerates sensitive functional groups)	Poor (Harsh heating causes side reactions)	Moderate
Primary Application	Late-stage functionalization, Covalent probing	Basic building block synthesis	Ligand coupling via disulfide bonds

Self-Validating Experimental Protocol: Mild S_NAr Synthesis

To ensure scientific integrity and reproducibility, the following protocol for synthesizing 2-amino-7-chlorobenzoxazole derivatives is designed as a self-validating system. Every step includes an In-Process Control (IPC) to verify chemical causality.

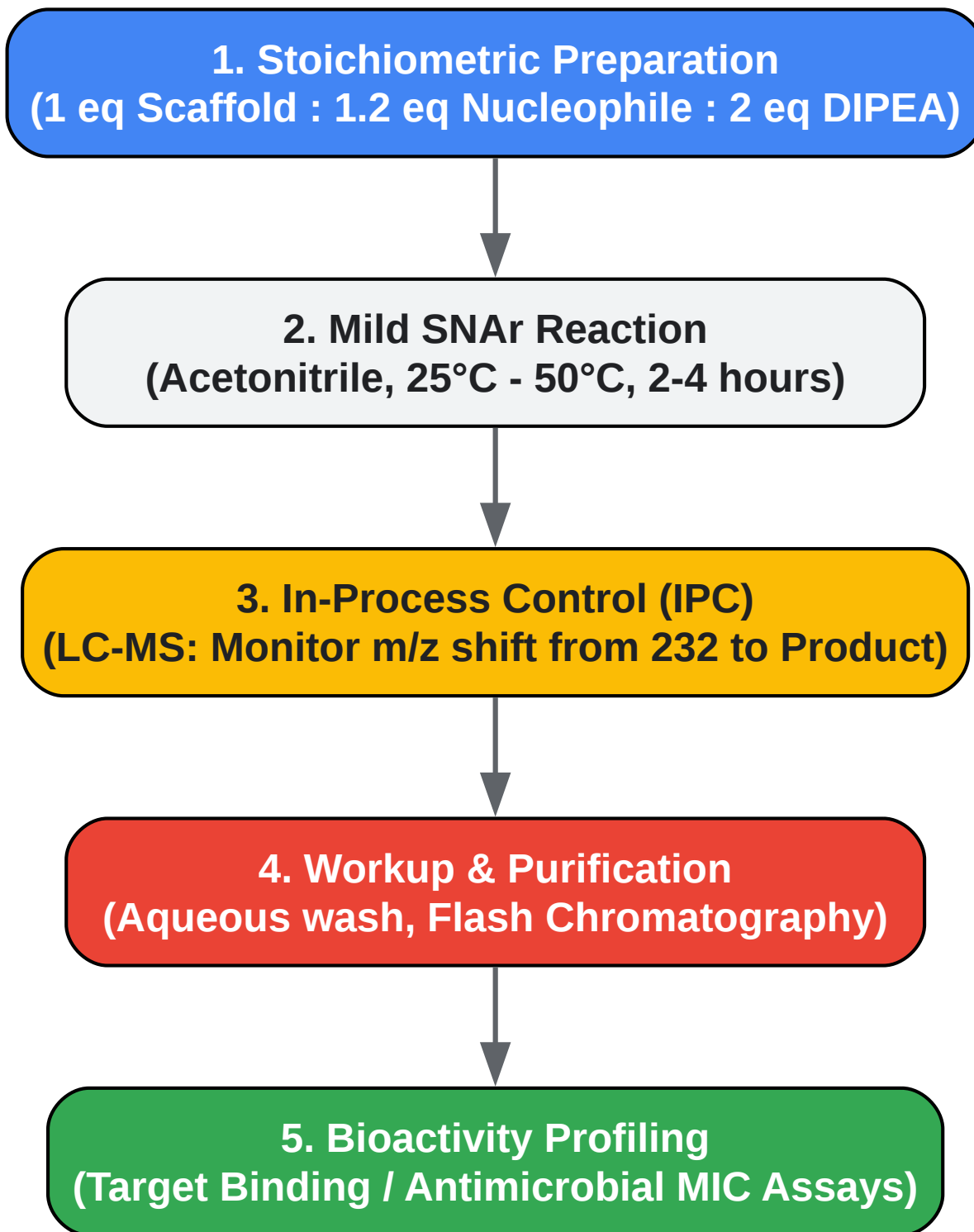
Materials & Reagents

- Scaffold: **7-Chloro-2-methanesulfonyl-benzoxazole** (1.0 equivalent)
- Nucleophile: Target primary/secondary amine (1.2 equivalents)
- Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
- Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology

- Preparation & Solvation: Dissolve 1.0 eq of **7-Chloro-2-methanesulfonyl-benzoxazole** in anhydrous MeCN (0.1 M concentration) under an inert atmosphere (N₂).
 - Causality: MeCN is a polar aprotic solvent that stabilizes the charged Meisenheimer transition state without competing as a nucleophile (unlike methanol or ethanol).
- Reagent Addition: Add 2.0 eq of DIPEA, followed dropwise by 1.2 eq of the amine nucleophile.
 - Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently neutralizes the methanesulfinic acid byproduct without reacting with the highly electrophilic benzoxazole core, preventing dimer formation.
- Reaction Execution: Stir the mixture at room temperature (25°C) for 2 hours.
- Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

- Validation Check: Monitor the disappearance of the starting material peak ($[M+H]^+$ m/z ~232). The reaction is complete when the starting material peak integrates to <5% and the desired product mass appears. If unreacted scaffold remains, elevate the temperature to 50°C for 1 additional hour.
- Workup: Quench the reaction with saturated aqueous NaHCO_3 . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
 - Causality: The aqueous wash removes the water-soluble DIPEA-methanesulfinate salt, leaving the highly lipophilic 2-substituted-7-chlorobenzoxazole in the organic phase.
- Purification: Dry the combined organic layers over anhydrous Na_2SO_4 , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).



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Fig 2: Self-validating experimental workflow for synthesizing benzoxazole-based bioactive libraries.

Biological Applications & Downstream Utility

The derivatives generated from **7-Chloro-2-methanesulfonyl-benzoxazole** exhibit profound biological utility:

- **Antimicrobial Agents:** Incorporating the 7-chlorobenzoxazole moiety onto the C14 side chain of pleuromutilin derivatives has been shown to selectively inhibit bacterial protein synthesis by interacting with the peptidyl transferase center (PTC) of the 50S ribosome subunit, yielding potent activity against MRSA .
- **Tuberculosis Inhibitors:** 2-amino benzoxazoles featuring chloro-substituents have demonstrated bactericidal activity against Mycobacterium tuberculosis H37Rv, penetrating macrophages to target intracellular bacteria .
- **Covalent Probes:** Due to its finely tuned electrophilicity, the intact **7-Chloro-2-methanesulfonyl-benzoxazole** molecule can be utilized directly as a covalent probe to profile reactive cysteine residues in complex proteomes, capturing targets that are inaccessible to standard reversible ligands.

References

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